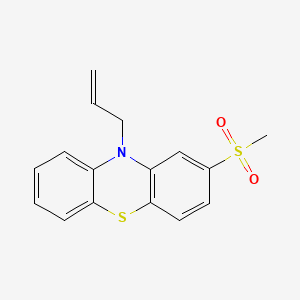
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO2S2 and its molecular weight is 317.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine is a compound derived from phenothiazine, known for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, antitumor, and neuroprotective properties, supported by various studies and data.
Chemical Structure and Properties
This compound has the molecular formula C16H15NO2S2 and a molecular weight of approximately 317.43 g/mol. The compound features a propenyl group which enhances its reactivity, alongside a methylsulfonyl group that contributes to its unique chemical properties. Its structure is pivotal in determining its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
2. Antitumor Activity
Several studies have highlighted the antitumor properties of phenothiazine derivatives. For instance, a study demonstrated that phenothiazines can exhibit cytotoxic effects on HEp-2 tumor cells, with specific derivatives showing varying degrees of potency based on structural modifications. The presence of the propenyl group in this compound may enhance its antitumor efficacy compared to other derivatives:
| Compound | TCID50 (µg/mL) | Activity Level |
|---|---|---|
| Trifluoromethyl derivative | 4.7 | High |
| Chlorine derivative | 62.5 | Moderate |
| This compound | TBD | TBD |
3. Neuroprotective Effects
Phenothiazines are also noted for their neuroprotective effects. This compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial potential of various phenothiazine derivatives, including this compound, revealing promising results against resistant strains of bacteria.
- Antitumor Activity Analysis : Research conducted on the cytotoxic effects of phenothiazines showed that modifications at the nitrogen atom significantly influenced their antitumor activity. The study found that compounds with longer aliphatic side chains exhibited enhanced activity, suggesting that this compound could be further investigated for its potential as an anticancer agent.
- Neuroprotective Mechanisms : A review of neuroprotective agents highlighted the role of phenothiazines in protecting neuronal cells from apoptosis induced by oxidative stress, indicating that this compound could play a role in therapeutic strategies for neurodegenerative conditions.
Properties
IUPAC Name |
2-methylsulfonyl-10-prop-2-enylphenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXNEAXMKJWVOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














